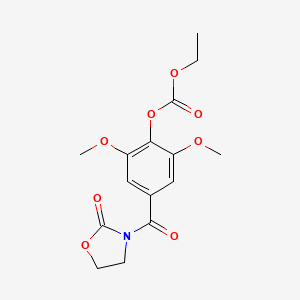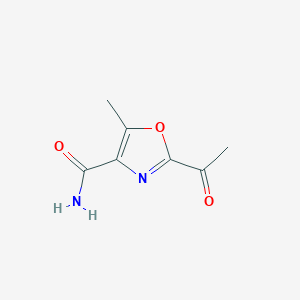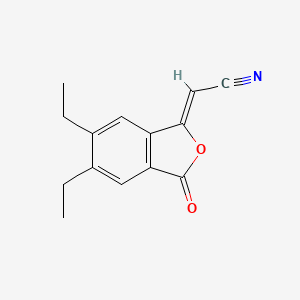
1-(5-Methylfuran-3-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H15NO. Its molecular weight is approximately 165.23 g/mol . This compound features a pyrrolidine ring fused with a furan moiety, resulting in an intriguing structure.
Métodos De Preparación
Synthesis Routes
Several synthetic methods exist for preparing 1-(5-Methylfuran-3-yl)pyrrolidine. Here are a couple of common approaches:
-
Cyclization Reaction:
- One method involves cyclizing a suitable precursor containing both the furan and pyrrolidine moieties. For example, a furan aldehyde or ketone can react with a primary amine (e.g., methylamine) under acidic conditions to form the desired pyrrolidine-furan ring system.
- The reaction typically occurs at elevated temperatures and may require a catalyst.
-
Ring-Closing Metathesis (RCM):
- RCM is a powerful method for constructing cyclic compounds. In this case, a diene containing the furan and pyrrolidine functionalities undergoes metathesis to form the target compound.
- Grubbs-type catalysts are commonly employed for RCM reactions.
Industrial Production
While industrial-scale production methods may vary, the above synthetic routes serve as starting points for large-scale synthesis.
Análisis De Reacciones Químicas
1-(5-Methylfuran-3-yl)pyrrolidine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Reduction of the furan ring or the pyrrolidine ring can yield different products.
Substitution: Nucleophilic substitution reactions may occur at the furan or pyrrolidine positions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these transformations.
Aplicaciones Científicas De Investigación
1-(5-Methylfuran-3-yl)pyrrolidine finds applications in:
Organic Synthesis: As a versatile building block, it contributes to the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Flavor and Fragrance Industry: The furan ring imparts unique aromatic properties.
Mecanismo De Acción
The exact mechanism by which 1-(5-Methylfuran-3-yl)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets, modulate pathways, or exhibit biological activity.
Comparación Con Compuestos Similares
While 1-(5-Methylfuran-3-yl)pyrrolidine is distinctive due to its furan-pyrrolidine fusion, similar compounds include:
- Pyrrolidine derivatives with other heterocyclic rings.
- Furan-containing compounds with different substituents.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(5-methylfuran-3-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-8-6-9(7-11-8)10-4-2-3-5-10/h6-7H,2-5H2,1H3 |
Clave InChI |
GEJJRNKPOSJCFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CO1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


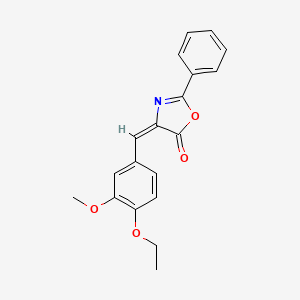
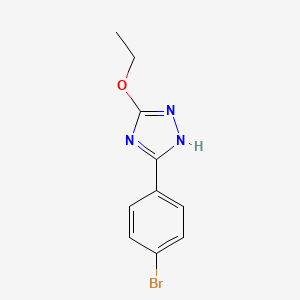
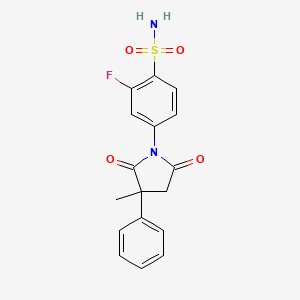

![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
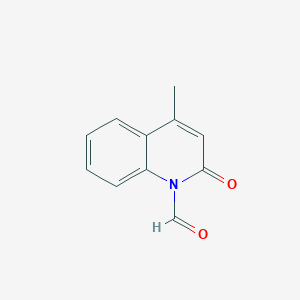
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
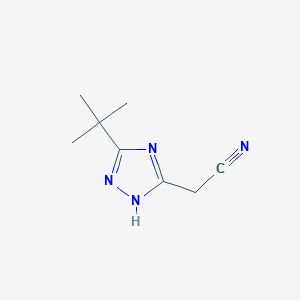
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
